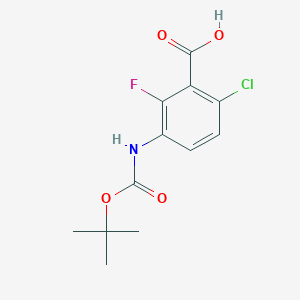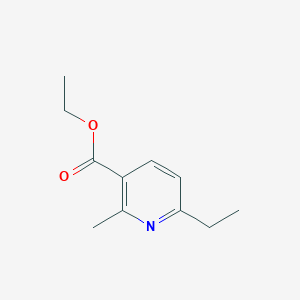
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family This compound features a pyridine ring substituted with ethyl and methyl groups, as well as an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethyl-2-methylpyridine-3-carboxylate typically involves the esterification of 6-ethyl-2-methylpyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives, depending on the specific reagents used.
Aplicaciones Científicas De Investigación
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-ethyl-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Ethyl 6-ethyl-2-methylpyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 2-methylpyridine-3-carboxylate: Lacks the ethyl group at the 6-position, which may affect its reactivity and applications.
Ethyl 6-methylpyridine-2-carboxylate: Has a different substitution pattern on the pyridine ring, leading to different chemical properties and uses.
Ethyl 2,4-dimethylpyridine-3-carboxylate: Contains additional methyl groups, which can influence its steric and electronic properties.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 6-ethyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-9-6-7-10(8(3)12-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
IELXXQKKXGGFEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C=C1)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


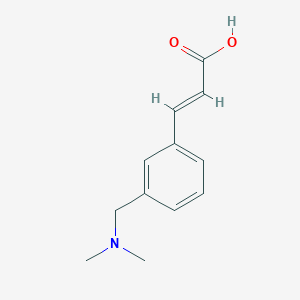
![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)


![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
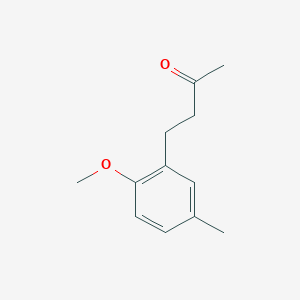
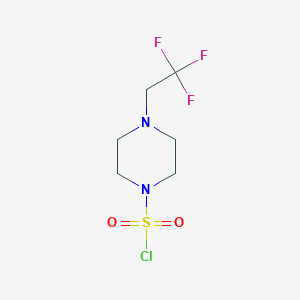
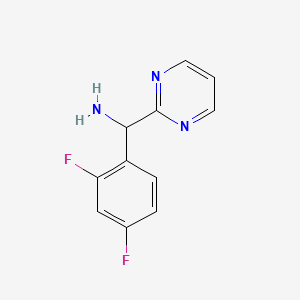
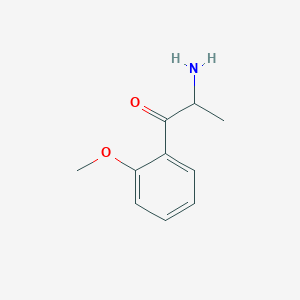
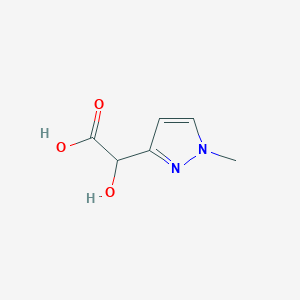
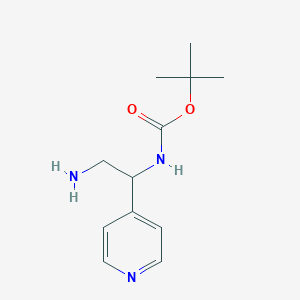
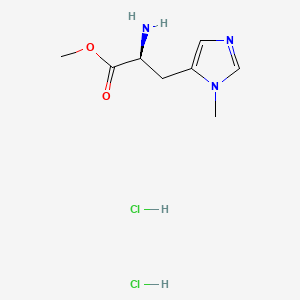
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)
